molecular formula C13H26N2 B13200901 1-(4-Ethylpiperidin-4-yl)azepane

1-(4-Ethylpiperidin-4-yl)azepane

Cat. No.: B13200901
M. Wt: 210.36 g/mol
InChI Key: ADXUKIDVHKKLLR-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperidin-4-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a piperidine ring, which is substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperidin-4-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of nitro groups into singlet nitrenes under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the azepane structure .

Industrial Production Methods: the general approach involves multistep synthesis starting from commercially available feedstocks, followed by cyclization and elaboration steps such as ring-closing metathesis and reduction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpiperidin-4-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.

Major Products:

Scientific Research Applications

1-(4-Ethylpiperidin-4-yl)azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex nitrogen heterocycles.

    Biology: Investigated for its potential as a scaffold in drug discovery, particularly for designing bioactive molecules.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperidin-4-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

    Piperidine: A six-membered nitrogen heterocycle commonly found in pharmaceuticals.

    Pyrrolidine: A five-membered nitrogen heterocycle with similar applications in drug discovery.

    Azepane: The parent seven-membered nitrogen heterocycle without the ethyl substitution.

Uniqueness: 1-(4-Ethylpiperidin-4-yl)azepane is unique due to its combination of a seven-membered azepane ring with a piperidine ring substituted with an ethyl group. This structural feature provides distinct chemical and biological properties, making it a valuable scaffold for developing new bioactive compounds .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(4-ethylpiperidin-4-yl)azepane

InChI

InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3

InChI Key

ADXUKIDVHKKLLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)N2CCCCCC2

Origin of Product

United States

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